Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester
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Overview
Description
Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by its molecular formula C10H13ClNO5PS and a molar mass of 323.7 g/mol . It is commonly used in the synthesis of pesticides and other agrochemicals due to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester typically involves the reaction of 4-chloro-3-nitrophenol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests .
Comparison with Similar Compounds
Similar Compounds
Parathion: Another organophosphorus compound with similar enzyme inhibitory properties.
Profenofos: Used as an insecticide with a similar mechanism of action.
Azamethiphos: An organophosphate used in aquaculture.
Uniqueness
Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other organophosphorus compounds .
Properties
CAS No. |
84197-35-3 |
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Molecular Formula |
C10H13ClNO5PS |
Molecular Weight |
325.71 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClNO5PS/c1-3-15-18(19,16-4-2)17-8-5-6-9(11)10(7-8)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
DRVNTXNZMYCYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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